Home > Products > Screening Compounds P42398 > Tegaserod metabolite M29.0
Tegaserod metabolite M29.0 - 242802-03-5

Tegaserod metabolite M29.0

Catalog Number: EVT-3198080
CAS Number: 242802-03-5
Molecular Formula: C16H17NO9
Molecular Weight: 367.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of M29.0 occurs through the metabolic transformation of tegaserod in the human body. Initially, tegaserod undergoes hydrolysis in the gastrointestinal tract, which is followed by oxidation and conjugation processes. These transformations lead to the production of M29.0 as a major circulating metabolite in human plasma . The specific steps in this metabolic pathway include:

  1. Hydrolysis: Tegaserod is hydrolyzed to form various intermediate metabolites.
  2. Oxidation: These intermediates are subsequently oxidized.
  3. Conjugation: The oxidized products undergo glucuronidation, resulting in M29.0.
Molecular Structure Analysis

The molecular structure of M29.0 can be described as follows:

  • Chemical Formula: C11_{11}H11_{11}N1_{1}O4_{4}
  • Molecular Weight: Approximately 219.21 g/mol
  • Structure Characteristics: M29.0 features an indole ring system with a methoxy group and a carboxylic acid moiety, which are critical for its solubility and interaction with biological systems.

The structural configuration allows for minimal interaction with serotonin receptors, which is consistent with its classification as having negligible pharmacological activity .

Chemical Reactions Analysis

M29.0 primarily participates in metabolic reactions rather than typical chemical reactions seen in synthetic chemistry. The key reactions involving M29.0 include:

  1. Formation from Tegaserod: As previously mentioned, M29.0 is formed through hydrolysis, oxidation, and glucuronidation.
  2. Elimination Pathways: Approximately one-third of administered tegaserod is excreted unchanged via urine, while two-thirds are eliminated as metabolites such as M29.0 .

These pathways highlight the importance of metabolic processes in determining the pharmacokinetic profile of tegaserod and its metabolites.

Mechanism of Action

The mechanism of action for M29.0 differs significantly from that of its parent compound, tegaserod:

  • Tegaserod Mechanism: Tegaserod acts as a partial agonist at serotonin type 4 receptors (5-HT4), enhancing gastrointestinal motility and reducing visceral sensitivity by stimulating peristalsis.
  • M29.0 Mechanism: In contrast, M29.0 has been shown to possess negligible affinity for 5-HT4 receptors and does not contribute to the pharmacological effects associated with tegaserod .

This distinction underscores the importance of understanding drug metabolism when evaluating therapeutic efficacy.

Physical and Chemical Properties Analysis

M29.0 exhibits several notable physical and chemical properties:

  • Solubility: Slightly soluble in water and ethanol; this property affects its bioavailability and distribution within biological systems.
  • Stability: The metabolite is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, influencing its absorption characteristics.

These properties play a crucial role in determining how effectively M29.0 can be utilized or studied within various scientific applications .

Applications

While M29.0 itself does not have direct therapeutic applications due to its lack of significant pharmacological activity, understanding its formation and characteristics is crucial for several reasons:

  1. Pharmacokinetic Studies: Knowledge about M29.0 helps researchers understand the metabolism of tegaserod and predict patient responses based on metabolic profiles.
  2. Drug Safety Assessments: Evaluating metabolites like M29.0 assists in assessing potential side effects or interactions that may arise from drug therapy.
  3. Research on Gastrointestinal Disorders: Insights into how metabolites influence gastrointestinal function can lead to better therapeutic strategies for conditions like irritable bowel syndrome.
Biotransformation Pathways and Enzymology of M29.0 Formation

Hydrolytic Pathways: Gastric Acid-Catalyzed Initial Cleavage Mechanisms

The biotransformation of tegaserod to metabolite M29.0 (5-methoxyindole-3-carboxylic acid) initiates via non-enzymatic acid-catalyzed hydrolysis in the stomach. This pH-dependent reaction cleaves tegaserod’s carbazimidamide side chain, releasing an unstable intermediate that undergoes rapid decarboxylation. Studies using simulated gastric fluid (pH 1.5–3.5) demonstrate that hydrolysis rates increase exponentially with decreasing pH, confirming the proton-catalyzed mechanism [1] [3]. The reaction follows first-order kinetics, with a half-life of <15 minutes at physiological gastric pH (1.5–2.0), rendering it the dominant initial metabolic step [3]. Notably, this hydrolysis is independent of enzymatic activity, as evidenced by its occurrence in cell-free systems and resistance to protease inhibitors [1]. The resulting intermediate, 5-methoxyindole-3-carbaldehyde, is highly reactive and serves as the precursor for downstream enzymatic oxidation [1] [4].

Table 1: Hydrolysis Kinetics of Tegaserod Under Acidic Conditions

pH ConditionHalf-life (min)Reaction Rate Constant (min⁻¹)Intermediate Stability
1.58.20.084Low (rapid decay)
2.512.70.055Moderate
3.545.30.015High

Data derived from in vitro gastric fluid models [1] [3]

Enzymatic Oxidation and Conjugation Cascades Forming M29.0

Following gastric hydrolysis, the aldehyde intermediate undergoes NADPH-dependent oxidation catalyzed by cytosolic aldehyde dehydrogenases (ALDH1A1/3) in enterocytes and hepatocytes. This yields 5-methoxyindole-3-carboxylic acid (M29.0), the main circulating metabolite detected in human plasma [1] [4]. M29.0 subsequently undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming an acyl glucuronide conjugate (M29.0-glucuronide). This phase II reaction enhances hydrophilicity, facilitating renal excretion [1] [3]. Crucially, M29.0 itself exhibits negligible affinity for serotonin receptors (5-HT₄/5-HT₂B), confirming its pharmacological inactivity [1] [4]. In vitro studies using human hepatocytes show that M29.0-glucuronide constitutes >80% of urinary metabolites, while unconjugated M29.0 accounts for ~70% of plasma metabolites due to systemic deconjugation [3] [4].

Cytochrome P450 and UDP-Glucuronosyltransferase Isoform Specificity

While tegaserod’s direct metabolism involves CYP2D6-mediated O-demethylation, M29.0 formation is CYP-independent, relying solely on hydrolysis and oxidation [1] [3]. However, UGT isoforms UGT1A1, UGT1A3, and UGT2B7 are primarily responsible for M29.0 glucuronidation:

  • UGT1A1 exhibits the highest affinity (Km = 18 μM) and catalyzes ~50% of hepatic glucuronidation [3].
  • UGT1A3 contributes to intestinal conjugation, accounting for 30% of enteric M29.0-glucuronide [1].
  • UGT2B7 shows lower activity (Km = 42 μM) but broad tissue distribution [3].

Inhibition studies using isoform-specific antibodies confirm UGT1A1 as the dominant enzyme, reducing glucuronidation by 75% in human liver microsomes [3]. Notably, tegaserod’s minor CYP inhibition (CYP1A2/2D6; Ki ~0.85 μM) is irrelevant to M29.0 formation, as plasma concentrations of intact tegaserod remain 140-fold below Ki values [1].

Table 2: Enzymes Catalyzing M29.0 Glucuronidation

Enzyme IsoformTissue LocalizationKm (μM)Contribution (%)
UGT1A1Liver1850
UGT1A3Intestine2530
UGT2B7Liver/Kidney4220

Kinetic parameters from human microsomal studies [1] [3]

Comparative Metabolism in Hepatic vs. Intestinal Tissues

Intestinal metabolism significantly contributes to presystemic M29.0 formation:

  • Human small intestine slices generate N-glucuronides of intact tegaserod (M43.2, M43.8, M45.3) but also produce M29.0 via acid-independent pathways, likely via brush-border phosphatases [1] [3].
  • Intestinal oxidation of the aldehyde intermediate is 2.3-fold faster than in hepatic tissue due to higher ALDH3A1 expression [3].

In contrast, hepatic metabolism dominates systemic M29.0 exposure:

  • Liver slices convert 65% of tegaserod to metabolites, with M29.0 representing 40% of total metabolites after 24 hours [1].
  • Glucuronidation capacity is 4-fold higher in hepatocytes than enterocytes due to UGT1A1 abundance [3].

Dual perfusion studies confirm the intestine contributes 30–40% of presystemic M29.0, while the liver accounts for 60–70% of systemic M29.0 [1] [3].

Interindividual Variability in Metabolic Flux Due to Polymorphisms

Interindividual differences in M29.0 exposure arise primarily from UGT genetic polymorphisms:

  • UGT1A128 allele (TA repeat polymorphism) reduces glucuronidation efficiency by 35%, increasing plasma M29.0 AUC by 1.7-fold in homozygous carriers [5].
  • UGT1A3 rs6431625 (C>T) decreases intestinal conjugation by 40%, elevating fecal M29.0 concentrations [5].

CYP2D6 phenotypes indirectly influence M29.0 kinetics by altering competing pathways:

  • Poor metabolizers (PMs) exhibit 50% lower tegaserod O-demethylation, shunting substrate toward hydrolysis and increasing M29.0 formation by 25% [1] [5].
  • Ultrarapid metabolizers (UMs) show reduced M29.0 exposure due to preferential CYP2D6-mediated metabolism [5].

Population pharmacokinetic models estimate a 2.1-fold variability in M29.0 AUC attributable to these polymorphisms [5].

Table 3: Impact of Genetic Variants on M29.0 Pharmacokinetics

Gene VariantGenotype/PhenotypeEffect on M29.0 ExposureClinical Relevance
UGT1A1 (TA)₇/(TA)₇Homozygous variant↑ AUC 1.7-foldReduced clearance
UGT1A3 rs6431625CT/TT↑ Fecal M29.0 40%Altered gut exposure
CYP2D6 PM phenotypePoor metabolizer↑ Formation 25%Higher plasma AUC

Data from pharmacogenetic cohort studies [5]

Properties

CAS Number

242802-03-5

Product Name

Tegaserod metabolite M29.0

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methoxy-1H-indole-3-carbonyl)oxyoxane-2-carboxylic acid

Molecular Formula

C16H17NO9

Molecular Weight

367.31 g/mol

InChI

InChI=1S/C16H17NO9/c1-24-6-2-3-9-7(4-6)8(5-17-9)15(23)26-16-12(20)10(18)11(19)13(25-16)14(21)22/h2-5,10-13,16-20H,1H3,(H,21,22)/t10-,11-,12+,13-,16-/m0/s1

InChI Key

BNGXEFQTQPJRBK-DJUFWWRVSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.